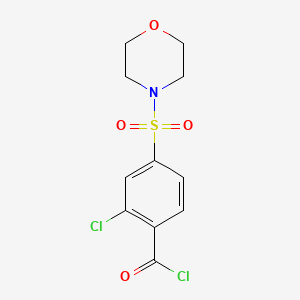![molecular formula C17H33N3O B14294767 1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one CAS No. 116481-88-0](/img/structure/B14294767.png)
1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one typically involves the reaction of cyclohexylamine with a suitable piperazine derivative. One common method includes the alkylation of cyclohexylamine with 3,3,5,5-tetramethylpiperazin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclohexylamino group may enhance its binding affinity, while the piperazine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar structural features.
Tetramethylpiperazine: A piperazine derivative with tetramethyl substitution.
Uniqueness
1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one is unique due to the combination of cyclohexylamino and tetramethyl groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse reactivity and functionality compared to simpler analogs.
Properties
CAS No. |
116481-88-0 |
|---|---|
Molecular Formula |
C17H33N3O |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
1-[3-(cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one |
InChI |
InChI=1S/C17H33N3O/c1-16(2)13-20(15(21)17(3,4)19-16)12-8-11-18-14-9-6-5-7-10-14/h14,18-19H,5-13H2,1-4H3 |
InChI Key |
AGJOSJYGXUJOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)C(N1)(C)C)CCCNC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)








![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)



